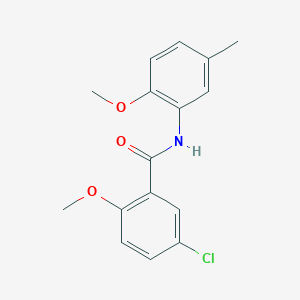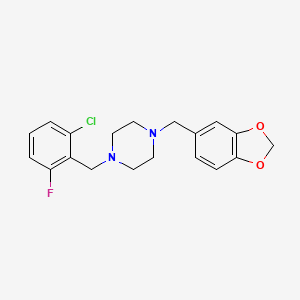
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide is a chemical compound that is widely used in scientific research. It is also known by its chemical name, GW 501516. This compound is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide involves its selective agonist activity towards PPARδ. PPARδ is a nuclear receptor that plays a key role in lipid metabolism, glucose homeostasis, and insulin sensitivity. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved lipid metabolism, glucose homeostasis, and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve lipid metabolism, glucose homeostasis, and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is its selective agonist activity towards PPARδ. This allows for the specific targeting of PPARδ and the identification of its downstream effects. However, one of the limitations of using this compound is its potential toxicity and the need for careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide in scientific research. One potential direction is the development of this compound as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another potential direction is the use of this compound as a treatment for inflammatory and neurodegenerative diseases. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safe and effective dosing strategies for its use in humans.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide involves the reaction of 2-methoxy-5-methylphenol with thionyl chloride to produce 2-chloro-5-methylphenol. This is then reacted with 4-chloro-2-methoxybenzoic acid to produce this compound. The synthesis method has been optimized to produce high yields of the compound with high purity and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide has been extensively used in scientific research due to its selective agonist activity towards PPARδ. This has led to the identification of several potential therapeutic applications for this compound. It has been shown to have a positive effect on lipid metabolism, glucose homeostasis, and insulin sensitivity, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-6-15(21-3)13(8-10)18-16(19)12-9-11(17)5-7-14(12)20-2/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQWSGPJHBZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chlorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5003974.png)

![6,7-dimethoxy-2-(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5003991.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5003994.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5003997.png)
![2,5-dimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5004007.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5004013.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5004032.png)

![3-chloro-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5004043.png)

![3-({[4-(pentyloxy)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5004065.png)

![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5004073.png)